4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid
Overview
Description
4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid is a complex organic compound that features a benzene ring substituted with carboxylic acid groups and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid typically involves the condensation of o-phthalic acids or anhydrides with amines. This reaction is often carried out in a solvent mixture of isopropanol (IPA) and water under reflux conditions, using a catalyst such as SiO2-tpy-Nb to achieve moderate to excellent yields (41-93%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include refining reaction conditions, selecting appropriate catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isoindoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and appropriate catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid include other isoindoline-1,3-dione derivatives and benzene dicarboxylic acids. Examples include:
Phthalic acid: A simpler benzene dicarboxylic acid with two carboxylic acid groups.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindoline moiety.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the presence of both carboxylic acid groups and the isoindoline-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO8/c19-13-9-3-1-7(15(21)22)5-10(9)14(20)18(13)12-4-2-8(16(23)24)6-11(12)17(25)26/h1-6H,(H,21,22)(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDDXRACYUBOJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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